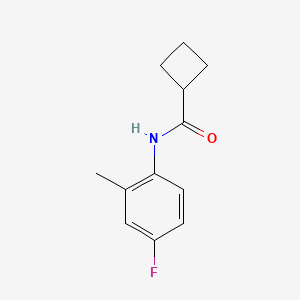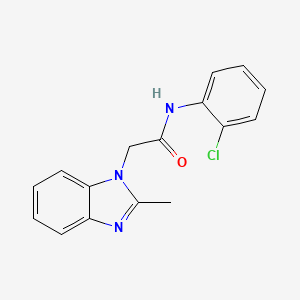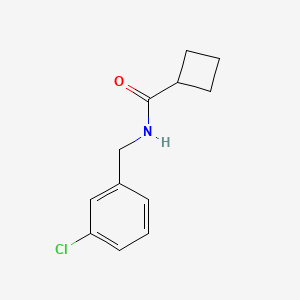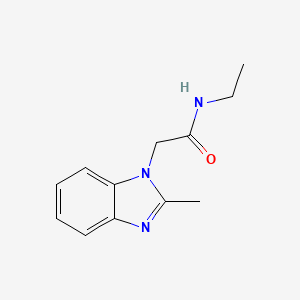
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide, also known as MBN, is a fluorescent probe that has gained significant attention in scientific research. It is a synthetic molecule that is widely used in biochemistry and cell biology experiments due to its unique properties.
作用機序
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide works by binding to specific proteins or enzymes and producing a fluorescent signal. The fluorescent signal is generated when this compound is excited by light of a specific wavelength. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the fluorescent probe is in close proximity to another molecule of interest. The fluorescent signal produced by this compound can be used to monitor changes in protein conformation, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not interfere with normal cellular processes. The fluorescent signal produced by this compound is stable and can be detected over a wide range of pH and temperature conditions. This compound has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
実験室実験の利点と制限
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a highly specific and sensitive fluorescent probe that can be used to study a wide range of biological processes. The fluorescent signal produced by this compound is stable and can be detected over a wide range of pH and temperature conditions. This compound is non-toxic and does not interfere with normal cellular processes. However, there are some limitations to the use of this compound in lab experiments. The fluorescent signal produced by this compound can be affected by the local environment, such as pH and temperature. This compound is also sensitive to photobleaching, which can limit the amount of time that it can be used for imaging experiments.
将来の方向性
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has already been used to study a wide range of biological processes, but there is still much that can be learned from this fluorescent probe. Some future directions for research with this compound include studying its use in combination with other fluorescent probes to study multiple biological processes simultaneously. Additionally, this compound could be used to study the effects of drugs on protein-protein interactions and enzyme activity. Overall, this compound is a powerful tool for studying biological processes and has the potential to contribute significantly to our understanding of cellular function.
合成法
The synthesis of N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide involves a multi-step process. The first step is the preparation of 7-morpholino-2,1,3-benzoxadiazol-4-ylamine, which is then reacted with nicotinic acid to form this compound. The purity of the final product is determined using high-performance liquid chromatography (HPLC). The synthesis method of this compound is well-established, and the compound is readily available from commercial sources.
科学的研究の応用
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is a versatile tool that is widely used in scientific research. It is primarily used as a fluorescent probe to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. The fluorescent properties of this compound make it an excellent tool for imaging live cells and tracking the movement of proteins in real-time. This compound has been used to study a wide range of biological processes, including cell signaling, protein trafficking, and receptor activation.
特性
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-16(11-2-1-5-17-10-11)18-12-3-4-13(15-14(12)19-24-20-15)21-6-8-23-9-7-21/h1-5,10H,6-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDPSPCIDXZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)


![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)




